Home > Products > Screening Compounds P110726 > Bacteriocin As-48
Bacteriocin As-48 -

Bacteriocin As-48

Catalog Number: EVT-246996
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bacteriocin As-48 involves several key steps:

  1. Gene Cloning and Expression: The structural gene for As-48, termed as-48A, is amplified using polymerase chain reaction techniques. This gene is then cloned into suitable expression vectors for production in bacterial hosts .
  2. Purification: After expression, the bacteriocin is purified using chromatographic techniques such as ion exchange chromatography. This process typically involves loading the crude extract onto a column equilibrated with buffer solutions and eluting the target peptide through a gradient of salt concentration .
  3. Characterization: The purified As-48 can be characterized using mass spectrometry and sodium dodecyl sulfate–polyacrylamide gel electrophoresis to confirm its molecular weight and purity .
Molecular Structure Analysis

Bacteriocin As-48 has a distinctive circular structure composed of 70 amino acid residues. Its molecular structure features five alpha-helices arranged in a compact globular form, resembling saposin folding. The amphipathic nature of As-48 is critical for its function, with positively charged residues located on one side and hydrophobic residues on the other .

Structural Data

  • Molecular Weight: Approximately 7 kDa.
  • Amino Acid Composition: Contains multiple glutamic acid residues that contribute to its charge and interaction with membranes .
Chemical Reactions Analysis

Bacteriocin As-48 undergoes specific interactions with bacterial membranes that lead to its antimicrobial effects:

  1. Membrane Binding: As-48 binds to negatively charged phospholipid bilayers, which is facilitated by its cationic nature. This binding disrupts membrane integrity, leading to cell lysis or other forms of cell death .
  2. Pore Formation: Studies have shown that As-48 can induce pore formation in model membranes, contributing to its bactericidal activity. This process involves the transition from a water-soluble dimeric form to an embedded form within the lipid bilayer .
Mechanism of Action

The mechanism by which bacteriocin As-48 exerts its antibacterial effects primarily involves:

  1. Membrane Disruption: Upon interaction with bacterial membranes, As-48 disrupts membrane integrity through pore formation or by altering membrane permeability .
  2. Cell Death Induction: The bacteriocin can induce various forms of cell death that do not always involve lysis; some bacteria may exhibit altered morphology without complete cell rupture .
  3. Inhibition of Toxin Production: In addition to direct antibacterial action, As-48 has been shown to inhibit enterotoxin production in certain bacteria, further enhancing its therapeutic potential .
Physical and Chemical Properties Analysis

Bacteriocin As-48 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its charged residues.
  • Stability: Exhibits stability across a range of pH levels but is sensitive to extreme conditions.
  • Antimicrobial Spectrum: Effective against various Gram-positive bacteria including Staphylococcus aureus and Listeria monocytogenes, with minimum inhibitory concentrations varying between species .
Applications

Bacteriocin As-48 has promising applications in various scientific fields:

  1. Food Preservation: Due to its antimicrobial properties, As-48 can be utilized as a natural preservative in food products to inhibit spoilage bacteria.
  2. Pharmaceutical Development: Research into bacteriocins like As-48 is paving the way for new antibiotic therapies, particularly against antibiotic-resistant strains of bacteria.
  3. Biotechnology: The unique properties of As-48 make it an attractive candidate for genetic engineering studies aimed at improving its efficacy or creating novel peptides with enhanced antimicrobial activity .
Introduction to Bacteriocin AS-48 in Antimicrobial Research

Historical Context and Discovery of Circular Bacteriocins

Bacteriocin AS-48, first isolated from Enterococcus faecalis S-48 in 1986, represents a groundbreaking discovery in antimicrobial peptide research [4] [6]. This 70-amino acid peptide belongs to the circular bacteriocin family, characterized by a unique head-to-tail covalent bond linking its N- and C-termini. This circular topology results from post-translational modification where a 105-amino acid precursor undergoes cleavage of its 35-amino acid leader sequence before cyclization [4]. The discovery of AS-48's circular structure revolutionized understanding of bacterial defense mechanisms, revealing a novel structural strategy for peptide stability. Unlike lantibiotics (e.g., nisin) that rely on lanthionine bridges, circular bacteriocins achieve exceptional stability through backbone circularization, conferring resistance to proteolytic degradation, extreme pH (2.0-10.0), and thermal denaturation (up to 100°C) [3] [6].

Table 1: Comparative Features of Major Circular Bacteriocins

BacteriocinProducing StrainAmino AcidsMass (Da)Isoelectric PointUnique Properties
AS-48Enterococcus faecalis707,14910.4Broad-spectrum activity against Gram-positives
Circularin AClostridium beijerinckii696,8429.8High activity against Clostridia species
Enterocin NKR-5-3BEnterococcus faecium656,98710.1Three-helix bundle structure
Carnocyclin ACarnobacterium maltaromaticum605,88610.6Extremely hydrophobic core

The circularization mechanism remains enzymatically enigmatic, distinguishing AS-48 from ribosomally synthesized linear peptides. Structural analyses reveal AS-48 adopts a compact globular fold organized into five α-helices stabilized by hydrophobic interactions and salt bridges, contrasting with linear bacteriocins that typically lack defined tertiary structures [4] [5]. This structural complexity positions AS-48 as a paradigm for studying protein circularization in prokaryotes and provides a template for engineering novel antimicrobial scaffolds.

Bacteriocin AS-48 as a Model System for Circular Antimicrobial Peptide Studies

AS-48 serves as an exceptional model system for circular peptide research due to its well-characterized structure-function relationships and mechanistic insights. Its three-dimensional architecture adopts a saposin-like fold consisting of five amphipathic α-helices arranged in a tightly packed bundle [4] [7]. This folding creates distinct electrostatic surfaces: a cationic polar region (helices 4-5) and a hydrophobic sector (helices 1-3) [4]. Molecular dynamics simulations reveal AS-48 exists as a soluble dimer (DF-I) in aqueous environments, where hydrophobic helices are sandwiched between polar layers. Upon contact with bacterial membranes, protonation of glutamic acid residues triggers conformational reorganization into a membrane-embedded dimer (DF-II) that inserts into lipid bilayers [4] [7].

The pore-forming mechanism occurs through a receptor-independent process:

  • Electrostatic attraction between cationic helices and anionic phospholipids
  • Dimeric reorganization and membrane insertion
  • Formation of transmembrane pores (≈2.1 nm diameter) causing ion leakage
  • Collapse of proton motive force and rapid cell death [4] [7]

Table 2: Antimicrobial Activity of AS-48 Against Resistant Pathogens

PathogenResistance ProfileMIC Range (µg/mL)Synergy with Lysozyme
MRSA (OXA-R)β-lactams, macrolides0.5-4.04-8 fold enhancement
VREVancomycin4-16Not tested
Mycobacterium tuberculosis H37RvFirst-line drugs20-40Not reported
Listeria monocytogenesβ-lactams2-88-16 fold enhancement
Salmonella entericaAmpicillin16-64With EDTA pretreatment

This mechanism enables AS-48 to overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating efficacy against all 48 clinically isolated MRSA strains regardless of genotype or resistance profile in a comprehensive Spanish study [2] [6]. Notably, AS-48's activity is significantly enhanced (4-8 fold) when combined with lysozyme, which disrupts the peptidoglycan layer, facilitating AS-48 access to the cytoplasmic membrane [3] [6]. Furthermore, AS-48 disrupts established MRSA biofilms, causing structural collapse and reduced viability as confirmed by scanning electron microscopy showing matrix disintegration and aberrant cell division [2] [6].

Significance in Addressing Antimicrobial Resistance (AMR) and Nosocomial Infections

The global AMR crisis necessitates innovative antimicrobial strategies, with bacteriocin AS-48 offering distinct advantages. The WHO reports 700,000 annual deaths from drug-resistant infections, projected to reach 10 million by 2050 without intervention [1]. AS-48 addresses two critical challenges: multidrug-resistant pathogens and biofilm-mediated infections prevalent in hospital settings. Intensive care units (ICUs) serve as epicenters for nosocomial infections, with studies revealing 47.9 infections per 1,000 patient-days in developing countries [8]. Pathogens like Klebsiella pneumoniae (30%), Acinetobacter spp. (22%), and MRSA (14%) dominate ICU isolates, with multidrug resistance rates reaching 58% and extensive drug resistance in 9.1% of Acinetobacter species [8].

AS-48 counters these threats through:

  • Membrane-targeted activity that evades conventional resistance mechanisms (e.g., efflux pumps, enzyme inactivation) [1] [4]
  • Biofilm penetration demonstrated against MRSA biofilms on medical surfaces, reducing viability by >3-log units within 24 hours [2] [6]
  • Synergistic potential with conventional antibiotics against priority pathogens including carbapenem-resistant Enterobacterales [1] [3]

Table 3: AS-48 Efficacy Against Biofilm-Forming Pathogens

Infection TypeBiofilm ProducerReduction in ViabilityStructural Changes Observed
Catheter-relatedMRSA S-3399.9%Matrix disintegration, abnormal septation
Ventilator-associatedMRSA S-4899.0%Loss of extracellular polymeric substances
Surgical siteStaphylococcus epidermidis90.0%Cell cluster dissociation

The economic burden of AMR amplifies AS-48's value proposition. Hospital stays for resistant infections extend 2.3 times longer than non-resistant counterparts, costing healthcare systems billions annually [1]. AS-48's stability allows surface decontamination formulations that could reduce ICU-acquired infections, particularly those involving medical devices. Its efficacy against trypanosomatid parasites (e.g., Leishmania) further demonstrates therapeutic versatility beyond bacterial targets [4]. Crucially, preclinical studies report no hemolytic activity and minimal toxicity in murine models following intraperitoneal/oral administration, supporting its biosafety profile [3] [4].

Properties

Product Name

Bacteriocin As-48

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.